molecular formula C19H23ClN2OS B11149469 6-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

6-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11149469
M. Wt: 362.9 g/mol
InChI Key: NNJADAKPFVSVOC-UHFFFAOYSA-N
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Description

6-Chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Amidation: The final step involves the coupling of the chlorinated benzothiophene with N-[(octahydro-1H-quinolizin-1-yl)methyl]amine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

6-Chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-benzothiophene-2-carboxamide: Lacks the quinolizine moiety.

    N-[(Octahydro-1H-quinolizin-1-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the chlorine atom.

Uniqueness

6-Chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the presence of both the chlorine atom and the quinolizine moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-6-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H23ClN2OS/c20-15-7-6-13-10-18(24-17(13)11-15)19(23)21-12-14-4-3-9-22-8-2-1-5-16(14)22/h6-7,10-11,14,16H,1-5,8-9,12H2,(H,21,23)

InChI Key

NNJADAKPFVSVOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=CC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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